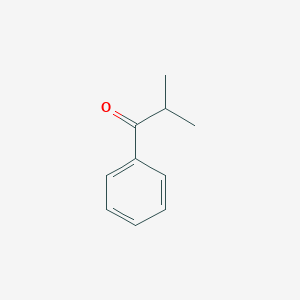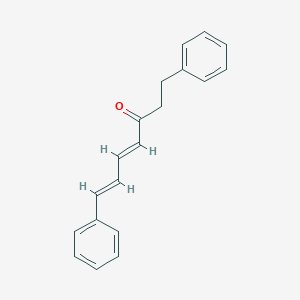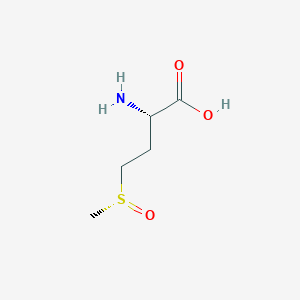
Methioninsulfoxid
Übersicht
Beschreibung
L-methionine (R)-S-oxide is the (R)-oxido diastereomer of L-methionine S-oxide. It has a role as an Escherichia coli metabolite. It is an enantiomer of a D-methionine (S)-S-oxide. It is a tautomer of a L-methionine (R)-S-oxide zwitterion.
Methionine sulfoxide is a metabolite found in or produced by Escherichia coli (strain K12, MG1655).
L-Methionine (R)-S-oxide is a metabolite found in or produced by Escherichia coli (strain K12, MG1655).
Wissenschaftliche Forschungsanwendungen
Antioxidative Abwehrmechanismen
Methioninsulfoxid (MetO) spielt eine entscheidende Rolle beim Schutz von Zellen vor oxidativem Stress. Enzyme wie MsrA und MsrB, bekannt als this compound-Reduktasen (Msrs), reduzieren MetO in Proteinen, was für die antioxidative Abwehr in verschiedenen Arten unerlässlich ist .
Biomedizinische Anwendungen
MetO besitzt aufgrund seiner vielseitigen Eigenschaften ein immenses Potenzial für biomedizinische Anwendungen. Seine chemische Modifikation und sein Zellstoffwechsel tragen zu seiner Multifunktionalität in der medizinischen Forschung und Behandlung bei .
Oxidativer Stress und Alterung
Die Oxidation von Methionin und seine reversible Reduktion durch das MSR-System sind von Bedeutung für die Untersuchung von oxidativem Stress. Dieser Prozess ist mit Neurodegeneration und Alterung verbunden, was MetO zu einem vielversprechenden physiologischen Marker für diese Erkrankungen macht .
Erhaltung der Proteinfunktion
Mittel wie Wasserstoffperoxid und Superoxide oxidieren Methioninreste zu MetO, was häufig zu einem Verlust der Proteinfunktion führt. Das Verständnis dieses Prozesses ist entscheidend für die Erhaltung der Proteinfunktion und die Vermeidung von Schäden durch oxidierende Mittel .
Wirkmechanismus
Target of Action
Methionine sulfoxide (MetO) primarily targets proteins in the body, specifically those containing methionine residues . The sulfur-containing amino acids methionine and cysteine are more easily oxidized than other amino acids . The oxidation of methionine results in methionine sulfoxide or methionine sulfone .
Mode of Action
Methionine sulfoxide interacts with its targets through a process known as oxidation. This process is reversible by enzymatic action, specifically by enzymes in the methionine sulfoxide reductase (Msr) family of enzymes . The three known methionine sulfoxide reductases are MsrA, MsrB, and fRmsr . Oxidation of methionine results in a mixture of the two diastereomers methionine-S-sulfoxide and methionine-R-sulfoxide, which are reduced by MsrA and MsrB, respectively .
Biochemical Pathways
Methionine sulfoxide is involved in complex metabolic pathways including the methionine cycle, the transsulfuration pathway, and polyamine biosynthesis . When the intake of methionine is increased, substrate flux through the transmethylation pathway decreases, and flux through the transsulfuration pathway increases .
Pharmacokinetics
It is known that methionine sulfoxide is formed post-translationally . The levels of methionine sulfoxide are dependent on the redox status in the cell or organ .
Result of Action
The oxidation of methionine residues in tissue proteins can cause them to misfold or otherwise render them dysfunctional . Uniquely, the methionine sulfoxide reductase (Msr) group of enzymes act with thioredoxin to catalyze the enzymatic reduction and repair of oxidized methionine residues . Moreover, levels of methionine sulfoxide reductase A (MsrA) decline in aging tissues in mice and in association with age-related disease in humans .
Action Environment
The levels of methionine sulfoxide are usually elevated under oxidative-stress conditions, aging, inflammation, and oxidative-stress related diseases . The regulation of the level of MetO is mediated through the ubiquitous and evolutionary conserved methionine sulfoxide reductase (Msr) system and its associated redox molecules .
Biochemische Analyse
Biochemical Properties
Methionine sulfoxide plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, methionine sulfoxide reductase A (MsrA) is an enzyme that reduces oxidatively-damaged methionine . Methionine sulfoxide can regulate metabolic processes, the innate immune system, and digestive functioning in mammals . It also intervenes in lipid metabolism, activation of endogenous antioxidant enzymes such as methionine sulfoxide reductase A, and the biosynthesis of glutathione to counteract oxidative stress .
Cellular Effects
Methionine sulfoxide has profound effects on various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . The function and structure of proteins that undergo this post-translational modification may be altered, causing them to affect cellular function .
Molecular Mechanism
Methionine sulfoxide exerts its effects at the molecular level through various mechanisms. Methionine oxidation results in the formation of a mixture of two diastereomeric forms of methionine sulfoxide, which can be reduced back to methionine by methionine sulfoxide reductases (Msrs) A (MsrA) and B (MsrB) .
Temporal Effects in Laboratory Settings
The effects of methionine sulfoxide change over time in laboratory settings. The levels of methionine sulfoxide are dependent on the redox status in the cell or organ, and they are usually elevated under oxidative-stress conditions, aging, inflammation, and oxidative-stress related diseases .
Dosage Effects in Animal Models
In animal models, the effects of methionine sulfoxide vary with different dosages. Early-adult methionine restriction extends lifespan in Drosophila . Methionine restriction during the first four weeks of adult life robustly extends lifespan .
Metabolic Pathways
Methionine sulfoxide is involved in various metabolic pathways. It is the precursor for cellular methylation and the synthesis of cysteine, and can thus decrease the dietary cysteine requirement . Methionine metabolism involves transmethylation, remethylation, transsulfuration, and transamination pathways .
Transport and Distribution
Methionine sulfoxide is transported and distributed within cells and tissues. The levels of methionine sulfoxide are dependent on the redox status in the cell or organ .
Subcellular Localization
The subcellular localization of methionine sulfoxide and any effects on its activity or function could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Eigenschaften
CAS-Nummer |
62697-73-8 |
|---|---|
Molekularformel |
C5H11NO3S |
Molekulargewicht |
165.21 g/mol |
IUPAC-Name |
(2S)-2-amino-4-[(R)-methylsulfinyl]butanoic acid |
InChI |
InChI=1S/C5H11NO3S/c1-10(9)3-2-4(6)5(7)8/h4H,2-3,6H2,1H3,(H,7,8)/t4-,10+/m0/s1 |
InChI-Schlüssel |
QEFRNWWLZKMPFJ-ZXPFJRLXSA-N |
SMILES |
CS(=O)CCC(C(=O)O)N |
Isomerische SMILES |
C[S@@](=O)CC[C@@H](C(=O)O)N |
Kanonische SMILES |
CS(=O)CCC(C(=O)O)N |
melting_point |
232-234°C |
Key on ui other cas no. |
454-41-1 62697-73-8 |
Physikalische Beschreibung |
Solid |
Piktogramme |
Irritant |
Synonyme |
methionine sulfoxide methionine sulfoxide, (+-)-isomer methionine sulfoxide, (2R)-isomer methionine sulfoxide, (2S)-isomer methionine sulfoxide, (R-(R*,S*))-isomer methionine sulfoxide, (S-(R*,S*))-isomer methionine sulfoxide, 35S-labeled, (+-)-isome |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does the oxidation of methionine residues affect protein function?
A1: Oxidation of methionine to methionine sulfoxide can lead to changes in protein conformation and activity, often resulting in protein inactivation. [] For example, oxidation of specific methionine residues in calmodulin, a calcium-binding protein, disrupts its ability to activate the plasma membrane Ca-ATPase. []
Q2: Can this oxidative damage be reversed?
A2: Yes, methionine sulfoxide reductases (Msrs) catalyze the reduction of methionine sulfoxide back to methionine, using thioredoxin as a reductant. [, , , ] This highlights their importance in cellular defense against oxidative stress and in regulating protein function.
Q3: Are there different types of Msrs?
A3: Two main classes of Msrs exist: MsrA and MsrB. These enzymes exhibit stereospecificity, with MsrA reducing the S-isomer and MsrB reducing the R-isomer of methionine sulfoxide. [, , , ]
Q4: Do Msrs exhibit any substrate preference regarding protein structure?
A4: Research suggests that Msrs preferentially reduce methionine sulfoxide in unfolded proteins compared to their folded counterparts. [] This suggests a role for Msrs in protein folding and quality control within the cell.
Q5: What is the role of methionine sulfoxide reductases in bacterial pathogenesis?
A5: Some bacteria, like Staphylococcus aureus, utilize Msrs to defend themselves against the oxidative stress generated by the host immune system. [] Studies show that bacteria lacking Msrs are more susceptible to killing by neutrophils and are less virulent in infection models. []
Q6: Are there other enzymatic systems involved in methionine sulfoxide reduction?
A6: In addition to MsrA and MsrB, some bacteria possess molybdenum-containing enzymes that can reduce both free and protein-bound methionine sulfoxide. [] Furthermore, research has identified the DMSO reductase complex DmsABC in Escherichia coli as capable of reducing the R-isomer of methionine sulfoxide, particularly under stress conditions. []
Q7: What is the molecular formula and weight of methionine sulfoxide?
A7: Methionine sulfoxide has a molecular formula of C5H11NO3S and a molecular weight of 165.2 g/mol.
Q8: What are the spectroscopic characteristics of methionine sulfoxide?
A8: While the provided abstracts do not delve into specific spectroscopic data for methionine sulfoxide, techniques like mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy are commonly employed to characterize its structure and differentiate it from methionine. [, , , , ]
Q9: How stable is methionine sulfoxide under different conditions?
A9: The stability of methionine sulfoxide can vary depending on factors like pH, temperature, and the presence of reducing agents. For example, exposure to strong reducing agents like titanium tetrachloride (TiCl4) can reduce methionine sulfoxide back to methionine. []
Q10: How does the presence of other amino acids impact the reduction of methionine sulfoxide?
A10: The presence of other oxidizable or reducible amino acids, such as cysteine residues forming disulfide bonds, can complicate the selective reduction of methionine sulfoxide. []
Q11: What is the catalytic mechanism of Msrs?
A11: Msrs employ a catalytic mechanism involving sulfenic acid chemistry. [, ] This involves the formation of a sulfenic acid intermediate on the catalytic cysteine residue of the Msr, followed by the formation of an intramolecular disulfide bond, and finally, reduction of the disulfide bond by thioredoxin. [, ]
Q12: How efficient are the different steps in the Msr catalytic cycle?
A12: Studies on Neisseria meningitidis MsrA indicate that the formation of the sulfenic acid intermediate is highly efficient, suggesting catalytic assistance from surrounding amino acid residues. []
Q13: How do the kinetic parameters of MsrA and MsrB compare?
A13: Research suggests that MsrA generally exhibits a higher turnover rate than MsrB, indicating faster catalytic activity. []
Q14: Have computational methods been used to study methionine sulfoxide and Msrs?
A14: Yes, computational techniques like molecular dynamics simulations and quantum mechanical calculations can provide insights into the structure, dynamics, and interactions of Msrs with methionine sulfoxide. [] These methods can help elucidate the factors governing Msr activity and aid in the design of molecules that modulate their function.
Q15: How do structural modifications of Msrs affect their activity?
A15: Mutations in the conserved CFWG motif of MsrA, particularly the cysteine residue, abolish enzyme activity, highlighting its critical role in catalysis. []
Q16: What is the impact of the resolving cysteine residues in MsrB3?
A16: MsrB3, a mammalian Msr, requires both of its resolving cysteine residues for full enzymatic activity and efficient recycling by thioredoxin. []
Q17: What are the challenges in maintaining the stability of methionine sulfoxide?
A17: Methionine sulfoxide can be prone to further oxidation to methionine sulfone, especially under harsh oxidizing conditions. [] This can complicate the accurate measurement of methionine sulfoxide levels in biological samples.
Q18: How can artificial methionine oxidation be minimized during sample preparation?
A18: Anaerobic conditions and enzymatic hydrolysis are crucial for minimizing artificial methionine oxidation during sample preparation for the analysis of methionine sulfoxide in food products. []
Q19: What is known about the absorption and metabolism of methionine sulfoxide in mammals?
A20: Studies in rats demonstrate that methionine sulfoxide is absorbed in the small intestine and can be reduced to methionine in vivo. [, ]
Q20: What are the effects of methionine sulfoxide on Alzheimer's disease?
A21: Research suggests that a decline in MsrA activity in the brain might contribute to the pathogenesis of Alzheimer's disease by impairing the antioxidant defenses and increasing the oxidation of critical proteins in neurons. [, ]
Q21: Can modulating MsrA activity affect Alzheimer's disease progression?
A22: Studies in a mouse model of Alzheimer's disease show that reducing MsrA activity increases the levels of soluble amyloid-beta (Aβ), a key protein implicated in the disease. [] This suggests that enhancing MsrA activity could potentially be beneficial in delaying disease progression.
A21: Information on specific resistance mechanisms related to methionine sulfoxide or Msrs is not extensively covered in the provided research.
Q22: What is the toxicity profile of poly-L-methionine sulfoxide?
A24: Poly-L-methionine sulfoxide, a water-soluble polymer containing the sulfoxide moiety, has shown low toxicity in mice, with no adverse effects observed at doses up to 2 g/kg body weight. []
A22: The provided research primarily focuses on the fundamental biological roles and chemical properties of methionine sulfoxide and Msrs, with limited information on specific drug delivery and targeting strategies.
A22: While not directly addressed, the development of sensitive and specific analytical methods to quantify methionine sulfoxide levels could potentially serve as biomarkers for oxidative stress and disease progression.
Q23: What analytical techniques are commonly used to study methionine sulfoxide?
A27: Mass spectrometry, often coupled with high-performance liquid chromatography (HPLC) or micellar electrokinetic chromatography (MEKC), is a powerful tool for identifying and quantifying methionine sulfoxide in complex biological samples. [, , , , ]
Q24: How can artificial oxidation be monitored during methionine sulfoxide analysis?
A28: Co-incubating samples with a stable isotope-labeled methionine probe (e.g., [2H8]methionine) allows for monitoring and correcting for any artificial methionine oxidation during sample processing. []
A24: The provided research does not contain specific information on the environmental impact or degradation of methionine sulfoxide.
Q25: What is the solubility of poly-L-methionine sulfoxide?
A30: Poly-L-methionine sulfoxide exhibits high solubility in water, making it a potential candidate for drug delivery applications. []
Q26: What parameters are essential for validating analytical methods for methionine sulfoxide quantification?
A31: Analytical method validation for methionine sulfoxide quantification should include assessments of linearity, precision, accuracy, limit of detection (LOD), and limit of quantification (LOQ). [, ]
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


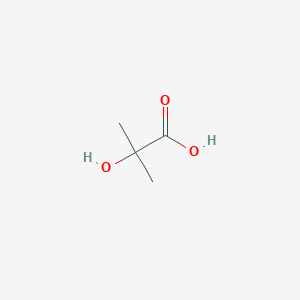
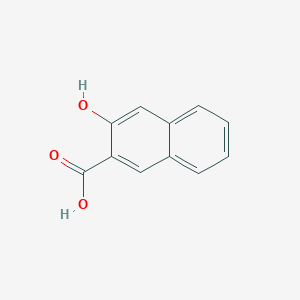
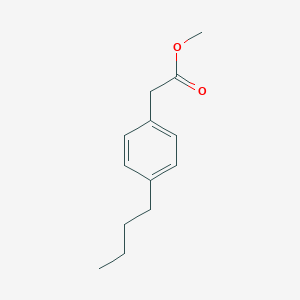
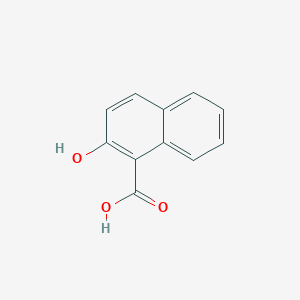

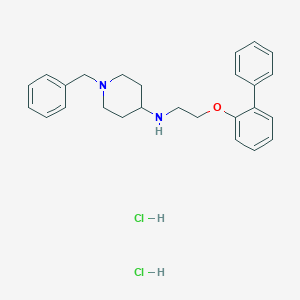

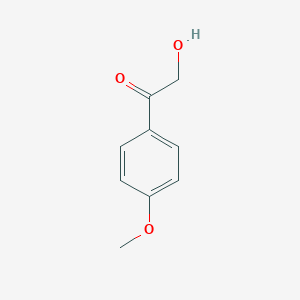
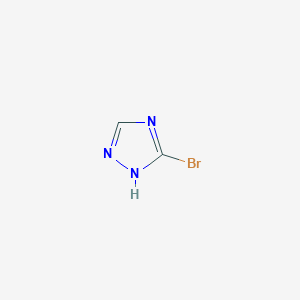
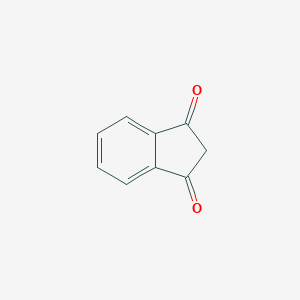
![(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[(2R,3S,4S,5R)-3,4,5,6-tetrahydroxy-1-oxohexan-2-yl]oxyoxane-2-carboxylic acid](/img/structure/B147061.png)
